ethyl (7-tert-butyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
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Overview
Description
ETHYL 2-(7-TERT-BUTYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxazine family, which is characterized by a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(7-TERT-BUTYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of ethyl acetoacetate with 2-aminophenol, followed by cyclization and tert-butylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems has been reported to improve the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(7-TERT-BUTYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazine compounds.
Scientific Research Applications
ETHYL 2-(7-TERT-BUTYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as an intermediate in complex chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ETHYL 2-(7-TERT-BUTYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. For instance, it has been reported to act as an inhibitor of Bcl-2/Bcl-xL, proteins involved in the regulation of apoptosis. This inhibition can lead to the induction of cell death in certain cancer cells, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL 2-(7-TERT-BUTYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE include:
- tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
- 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate
Uniqueness
What sets ETHYL 2-(7-TERT-BUTYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETATE apart is its specific structure, which allows for unique reactivity and potential applications in various fields. Its ability to inhibit specific proteins involved in apoptosis, for example, highlights its potential in medical research and drug development.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
ethyl 2-(7-tert-butyl-3-oxo-1,4-benzoxazin-4-yl)acetate |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(19)9-17-12-7-6-11(16(2,3)4)8-13(12)21-10-14(17)18/h6-8H,5,9-10H2,1-4H3 |
InChI Key |
AWVYOIWQYRGITQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)COC2=C1C=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
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